Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate, also known as EMOP, is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications. EMOP is a heterocyclic compound that contains both a carbonyl and an ester functional group, making it an important intermediate in the synthesis of various organic compounds. In
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate is not well understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. This compound may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce oxidative stress and protect against liver damage caused by acetaminophen toxicity. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate is a relatively easy compound to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research involving Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a ligand for the synthesis of metal complexes for catalytic reactions. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with phenylhydrazine and acetic anhydride. Another method involves the reaction of ethyl acetoacetate with phenylhydrazine and phosphorus oxychloride. Both methods yield this compound as a white crystalline solid with a melting point of approximately 150°C.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate has been used in scientific research as a building block for the synthesis of various organic compounds, including pyrazoles, pyrimidines, and imidazoles. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, this compound has been studied for its potential applications as an anti-inflammatory and analgesic agent.
Properties
162247-66-7 | |
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-11(15)13(10-7-5-4-6-8-10)12(16)18-9(2)14-13/h4-8H,3H2,1-2H3 |
InChI Key |
FOASRBUJRSXVAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2 |
synonyms |
4-Oxazolecarboxylic acid, 4,5-dihydro-2-methyl-5-oxo-4-phenyl-, ethyl ester |
Origin of Product |
United States |
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